REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:25])[NH:5][CH:6]1[CH2:9][C:8]2([CH2:14][CH2:13][N:12]([C:15]3[CH:20]=[CH:19][C:18]([CH:21]=[C:22]([CH3:24])[CH3:23])=[CH:17][N:16]=3)[CH2:11][CH2:10]2)[CH2:7]1)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:25])[NH:5][CH:6]1[CH2:9][C:8]2([CH2:10][CH2:11][N:12]([C:15]3[CH:20]=[CH:19][C:18]([CH2:21][CH:22]([CH3:24])[CH3:23])=[CH:17][N:16]=3)[CH2:13][CH2:14]2)[CH2:7]1)[CH3:2]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
ethyl{7-[5-(2-methylpropenyl)pyridin-2-yl]-7-azaspiro[3.5]non-2-yl}carbamate
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Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(NC1CC2(C1)CCN(CC2)C2=NC=C(C=C2)C=C(C)C)=O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting mixture is filtered through a Büchner funnel
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is then concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1CC2(C1)CCN(CC2)C2=NC=C(C=C2)CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |